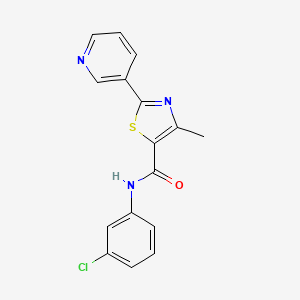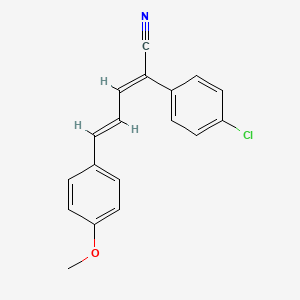
N-(3-chlorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide
Descripción general
Descripción
N-(3-chlorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide, also known as CCT196969, is a small molecule inhibitor that has been identified as a potential therapeutic agent for a variety of diseases. This compound has been shown to have promising results in preclinical studies, and is currently being investigated for its potential use in treating cancer, inflammation, and other diseases.
Mecanismo De Acción
N-(3-chlorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide inhibits the activity of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. By inhibiting BRD4, N-(3-chlorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide can prevent the growth and proliferation of cancer cells, as well as reduce inflammation.
Biochemical and Physiological Effects:
In addition to its anticancer and anti-inflammatory effects, N-(3-chlorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has also been shown to have other biochemical and physiological effects. For example, it has been shown to reduce the production of certain cytokines, which are involved in the immune response. It has also been shown to have a neuroprotective effect, reducing the damage caused by stroke in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-chlorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide is that it has been shown to have a high degree of selectivity for BRD4, meaning that it is less likely to have off-target effects. However, one limitation is that it has poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on N-(3-chlorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide. One area of interest is in combination therapy, where N-(3-chlorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide is used in conjunction with other cancer treatments to enhance their effectiveness. Another area of interest is in investigating the potential use of N-(3-chlorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further research is needed to optimize the pharmacokinetics and pharmacodynamics of N-(3-chlorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide, in order to improve its efficacy and reduce its potential side effects.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In addition, it has been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS/c1-10-14(15(21)20-13-6-2-5-12(17)8-13)22-16(19-10)11-4-3-7-18-9-11/h2-9H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIANPKRKEADPLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![diethyl 3-methyl-5-{[5-(3-nitrophenyl)-2-furoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4692230.png)

![2-methoxyethyl 4-[(4-biphenylylcarbonyl)amino]benzoate](/img/structure/B4692245.png)
![3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-[(4-methylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4692247.png)
![N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B4692253.png)
![5-[4-(benzyloxy)benzylidene]-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4692254.png)

![2-(4-methylphenyl)-5-(3-phenyl-2-propen-1-ylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4692270.png)
![3-methyl-N-[3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]benzamide](/img/structure/B4692278.png)
![4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B4692294.png)
![2-(4-chlorophenyl)-3-[5-nitro-2-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B4692297.png)
![3-({[(4-ethyl-5-{[(4-methylbenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4692315.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B4692320.png)
![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4692331.png)